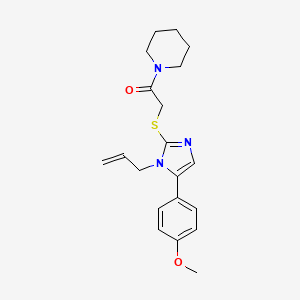

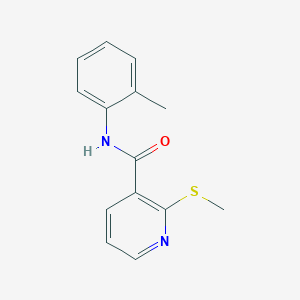

![molecular formula C16H20ClN3OS B2629742 1-(4-(6-氯苯并[d]噻唑-2-基)哌嗪-1-基)戊انون CAS No. 897471-80-6](/img/structure/B2629742.png)

1-(4-(6-氯苯并[d]噻唑-2-基)哌嗪-1-基)戊انون

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves a multi-step procedure . The process starts with the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The structure of benzothiazole derivatives is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . For instance, the 1H NMR spectrum of a similar compound showed a multiplet at around 7.36-7.40 ppm, which corresponds to the aromatic protons .

Chemical Reactions Analysis

Benzothiazole derivatives are known to exhibit various biological activities. For instance, some compounds have shown significant anti-inflammatory and analgesic activities . The anti-inflammatory activity is believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For instance, the mass spectrum of a similar compound showed a molecular ion peak at m/z 419 .

科学研究应用

合成和表征

研究人员已经开发了合成该化合物各种衍生物的方法,强调了其在药物化学中进行化学修饰和应用的潜力。例如,Ahmed、Molvi 和 Khan (2017) 的一项研究详细介绍了相关化合物的合成和表征,通过体外和体内方法证明了它们的抗炎活性。这些方法涉及亲核加成和随后的评估,使用物理化学参数和光谱分析,突出了该化合物在进一步药理学探索方面的多功能性 (Ahmed, Molvi, & Khan, 2017).

生物活性

该化合物及其衍生物已被研究用于各种生物活性。例如,Tozkoparan、Gökhan、Kuepeli、Yeşilada 和 Ertan (2004) 合成了一系列化合物,显示出显着的抗炎和镇痛特性,而不会诱发胃损伤,表明其在药物开发中具有良好的前景 (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004)。此外,Lv、Zhang、Wang、Pan 和 Liu (2019) 专注于从目标化合物衍生的杂环化合物,评估其抗骨癌活性并进行分子对接研究以揭示潜在的抗病毒活性,展示了该化合物在癌症研究中的多方面潜力 (Lv, Zhang, Wang, Pan, & Liu, 2019).

抗菌特性

该化合物的衍生物也因其抗菌功效而被探索。Hamama、Ibrahim、Raoof 和 Zoorob (2017) 报告了新型 5-苯基-5H-噻唑并[4,3-b][1,3,4]噻二唑体系的合成,包括哌嗪衍生物,它们被筛选为抗菌剂,表明其对各种微生物菌株具有广谱活性 (Hamama, Ibrahim, Raoof, & Zoorob, 2017).

未来方向

The development of new analogs of bioactive heterocyclic compounds like benzothiazole derivatives is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on the synthesis of novel benzothiazole derivatives with improved biological activities and lesser side effects.

作用机制

Target of Action

Similar compounds have been shown to target cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of cox enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes . The inhibition of COX enzymes disrupts the conversion of arachidonic acid to prostaglandins and leukotrienes, leading to a decrease in inflammation and pain .

Result of Action

Based on the potential inhibition of cox enzymes, it can be inferred that the compound may reduce the production of prostaglandins, leading to a decrease in inflammation and pain .

生化分析

Biochemical Properties

The compound 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one interacts with various enzymes and proteins in biochemical reactions . It has been found to have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity is mediated chiefly through inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Cellular Effects

The compound influences cell function by mediating inflammation and pain . It impacts cell signaling pathways, gene expression, and cellular metabolism . It is believed to inhibit COX-2, an enzyme induced at the sites of inflammation throughout the body .

Molecular Mechanism

The molecular mechanism of action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the cyclo-oxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .

Temporal Effects in Laboratory Settings

It has been observed that some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models

Metabolic Pathways

The compound is involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . It interacts with enzymes such as COX-1 and COX-2 .

属性

IUPAC Name |

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3OS/c1-2-3-4-15(21)19-7-9-20(10-8-19)16-18-13-6-5-12(17)11-14(13)22-16/h5-6,11H,2-4,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLURLCMZHCHSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2629660.png)

![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629662.png)

![2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide](/img/structure/B2629664.png)

![N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629670.png)

![5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2629674.png)

![2-[2-(4-Methylpyrazol-1-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2629675.png)

![6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2629681.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2629682.png)